N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide
Description
N-(2,4-Difluorophenyl)-3-(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by:
- Acrylamide backbone: Provides structural rigidity and hydrogen-bonding capacity.
- 2,4-Difluorophenyl group attached to the nitrogen atom: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
- 4-Ethoxyphenyl group on the β-carbon: The ethoxy moiety may improve solubility compared to methoxy or halogen substituents.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-2-22-14-7-3-12(4-8-14)5-10-17(21)20-16-9-6-13(18)11-15(16)19/h3-11H,2H2,1H3,(H,20,21)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKSLAGLVDNHZ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the reaction of 2,4-difluoroaniline with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide has been investigated for its potential as a pharmaceutical intermediate. The acrylamide moiety is known to enhance the drug-like properties of compounds by improving solubility and permeability across cellular membranes.
- Case Study : A study demonstrated that incorporating an acrylamide functional group can significantly improve the physicochemical properties of drug candidates, making them more effective against targets like the epidermal growth factor receptor (EGFR) .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the cytotoxicity of acrylamide derivatives against HeLa cells, it was found that specific substitutions on the aromatic rings influenced biological activity. The presence of fluorine atoms at strategic positions enhanced anticancer efficacy .
Material Science
The compound's unique structure allows it to function as a building block for synthesizing new materials with tailored properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other advanced materials.
- Example : Its use in developing materials with specific thermal and mechanical properties has been explored, potentially leading to applications in coatings and composites.
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Solubility | High | Moderate |
| Cytotoxicity (HeLa cells IC50) | 50 µM | 75 µM (similar acrylamide) |
| Drug-Like Properties | Enhanced permeability | Variable |
| Reactivity | Undergoes oxidation and substitution reactions | Similar reactivity |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide with related acrylamides:
Key Observations
Substituent Effects: Fluorine: Compounds with 2,4-difluorophenyl (Target, ) or 4-fluorophenyl () groups exhibit increased metabolic stability and membrane permeability. Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve aqueous solubility compared to methoxy analogs (e.g., ).
Biological Activity :
- Anti-inflammatory activity is prominent in hydroxy/methoxy-substituted acrylamides (), suggesting the target compound’s 4-ethoxyphenyl group may confer similar effects.
- Halogen-rich analogs (e.g., ) show higher molecular weights and lipophilicity, which may limit solubility but improve target affinity.
Synthetic Routes :
- Palladium-catalyzed cross-coupling () and condensation reactions () are common methods for acrylamide synthesis. The target compound could be synthesized via similar protocols.
Research Findings and Implications
Pharmacological Potential
- Anti-Inflammatory Applications : Structural analogs with hydroxy/methoxy groups () show significant anti-inflammatory activity, suggesting the target compound’s ethoxy group could enhance solubility without sacrificing efficacy.
- Enzyme Inhibition: Quinoline- and sulfonamide-containing analogs () highlight the acrylamide scaffold’s versatility in targeting enzymes like kinases or proteases.
Biological Activity
N-(2,4-Difluorophenyl)-3-(4-ethoxyphenyl)acrylamide (CAS No. 329777-48-2) is a synthetic compound belonging to the acrylamide class. Its unique structure, characterized by a difluorophenyl and an ethoxyphenyl moiety, suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of fluorine atoms enhances lipophilicity and biological activity, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access. This mechanism is common among acrylamide derivatives which often act as enzyme inhibitors in various biochemical pathways.
- Receptor Modulation : It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions. Such interactions can lead to changes in cellular responses that are critical for therapeutic effects .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that related acrylamides can induce apoptosis in cancer cell lines such as HeLa cells. These compounds often show superior cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Insights : The anticancer effects are often linked to the modulation of key signaling pathways involved in cell proliferation and survival. For example, inhibition of the AKT/mTOR pathway has been noted in similar compounds, leading to reduced tumor growth .
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.
Study on Enzyme Inhibition
A study investigated the enzyme inhibitory effects of various acrylamides, including this compound. Results indicated that this compound effectively inhibited certain enzymes involved in cancer metabolism, leading to decreased viability of cancer cells in vitro .
Cytotoxicity Assessment
In a comparative study involving multiple acrylamide derivatives, this compound was assessed for its cytotoxic effects against various cancer cell lines. The results highlighted its potential as a lead compound for further development due to its significant cytotoxicity against resistant cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | Reference |
|---|---|---|---|
| N-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)acrylamide | Structure | Anticancer | |
| N-(2,4-Difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | Structure | Enzyme Inhibition | |
| 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide | Structure | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include coupling acryloyl chloride with substituted aniline derivatives under controlled conditions. Solvent selection (e.g., ethyl acetate/petroleum ether mixtures), temperature (0–5°C for exothermic steps), and catalysts (e.g., EDCI for amide bond formation) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for removing unreacted intermediates .
- Data : Typical yields range from 60–85%, with purity >95% confirmed by HPLC .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at δ 1.35–1.40 ppm for CH₃, δ 4.02–4.08 ppm for OCH₂; acrylamide carbonyl at ~168 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344.3 for C₁₇H₁₅F₂NO₂) .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodology :
- Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina. Compare results with experimental IC₅₀ values to identify false positives/negatives .
- MD simulations : Assess stability of ligand-target complexes over 100 ns to validate docking predictions .
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Cross-validate using orthogonal assays (e.g., Western blot for protein inhibition) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Flow chemistry : Improve heat dissipation and mixing efficiency for exothermic steps (e.g., acryloyl chloride addition) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Data : Pilot-scale runs (1–10 mol) show yield drops to 50–60% due to side reactions (e.g., hydrolysis of acrylamide). Introduce scavengers (e.g., molecular sieves) to absorb moisture .
Q. How to elucidate the mechanism of action when in vitro and in vivo data conflict?
- Methodology :
- Target identification : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) to isolate binding proteins .
- Metabolomics : Track metabolite changes via LC-MS in treated vs. untreated models to identify off-target effects .
- Example : If in vitro data show apoptosis induction but in vivo models lack efficacy, investigate pharmacokinetics (e.g., plasma stability, bioavailability via LC-MS/MS) .
Q. What computational tools predict metabolic stability and toxicity early in development?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
